molecular formula C19H20FN3O2 B244046 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide

Cat. No. B244046
M. Wt: 341.4 g/mol
InChI Key: DDVXCYPGAVZEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as FL118 and has been the subject of extensive scientific research. FL118 is known to exhibit potent anticancer properties and has shown promising results in preclinical studies.

Mechanism of Action

FL118 exerts its anticancer effects by targeting multiple pathways involved in cancer cell survival and proliferation. It inhibits the activity of several key proteins, including MDM2, XIAP, and c-FLIP, which are known to play a role in cancer cell survival. FL118 also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, FL118 has been shown to inhibit the activity of P-glycoprotein, a protein that is often overexpressed in cancer cells and contributes to drug resistance.
Biochemical and Physiological Effects:
FL118 has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines. FL118 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. FL118 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

FL118 has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. FL118 has also been shown to be effective against a variety of cancer cell lines and has shown promising results in preclinical studies. However, FL118 has some limitations for use in lab experiments. It is not currently approved for use in humans, which limits its potential for clinical translation. Additionally, more research is needed to fully understand the mechanism of action of FL118 and to determine the optimal dosing and administration schedule.

Future Directions

There are several future directions for research on FL118. One area of focus is the development of FL118 as a potential anticancer drug. Clinical trials are needed to evaluate the safety and efficacy of FL118 in humans. Additionally, more research is needed to determine the optimal dosing and administration schedule for FL118. Another area of focus is the development of FL118 as a potential therapy for other diseases, such as neurodegenerative disorders. FL118 has been shown to exhibit neuroprotective effects in animal studies, and further research is needed to determine its potential for use in these conditions. Finally, more research is needed to fully understand the mechanism of action of FL118 and to identify potential biomarkers that could be used to predict response to treatment.

Synthesis Methods

FL118 is synthesized by reacting 2-fluorobenzoyl chloride with 4-acetylpiperazine in the presence of a base. The resulting product is then treated with 2-aminophenylboronic acid in the presence of a palladium catalyst to obtain FL118. The synthesis method is relatively straightforward and yields a high purity product.

Scientific Research Applications

FL118 has been extensively studied for its anticancer properties. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. FL118 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy. FL118 has also been studied for its potential use in combination with other anticancer drugs to enhance their efficacy.

properties

Molecular Formula

C19H20FN3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)18-9-5-4-8-17(18)21-19(25)15-6-2-3-7-16(15)20/h2-9H,10-13H2,1H3,(H,21,25)

InChI Key

DDVXCYPGAVZEAZ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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